molecular formula C15H12O3 B11870488 (2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 827313-95-1

(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11870488
CAS No.: 827313-95-1
M. Wt: 240.25 g/mol
InChI Key: CRWQDRUCLPDWEK-CQSZACIVSA-N
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Description

(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and a dihydro-benzopyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chalcones as starting materials, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often involve heating the mixture to facilitate the formation of the dihydro-benzopyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a fully saturated dihydro-benzopyran.

Scientific Research Applications

(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism by which (2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one exerts its effects involves several molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one: Unique due to its specific hydroxyl and phenyl group arrangement.

    (2R,6R)-2,6-Diphenyl-tetrahydro-pyran-4-one: Similar structure but with additional phenyl groups.

    (2R,3R)-Tartaric Acid: Contains multiple chiral centers and is used for comparison in stereochemistry studies.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which contribute to its distinct biological activities and chemical reactivity.

Properties

CAS No.

827313-95-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(2R)-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2/t14-/m1/s1

InChI Key

CRWQDRUCLPDWEK-CQSZACIVSA-N

Isomeric SMILES

C1[C@@H](OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3

Canonical SMILES

C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3

Origin of Product

United States

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